Bromocycloheptane

Cross-Coupling Iron Catalysis Alkyl Halide Selectivity

Bromocycloheptane (CAS 2404-35-5), also known as cycloheptyl bromide, is a seven-membered monocyclic bromoalkane with the molecular formula C₇H₁₃Br. It is a clear, colorless to yellow/orange liquid characterized by a boiling point of 71-72 °C at 10 mmHg and a density of 1.289 g/mL at 25 °C.

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
CAS No. 2404-35-5
Cat. No. B146454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocycloheptane
CAS2404-35-5
Molecular FormulaC7H13Br
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)Br
InChIInChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
InChIKeyLOXORFRCPXUORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromocycloheptane (CAS 2404-35-5) for Synthesis: Cycloheptyl Bromide Sourcing & Comparative Selection Guide


Bromocycloheptane (CAS 2404-35-5), also known as cycloheptyl bromide, is a seven-membered monocyclic bromoalkane with the molecular formula C₇H₁₃Br [1]. It is a clear, colorless to yellow/orange liquid characterized by a boiling point of 71-72 °C at 10 mmHg and a density of 1.289 g/mL at 25 °C . It serves as a key building block and alkylating agent in pharmaceutical, agrochemical, and materials science research, particularly for introducing a lipophilic cycloheptyl group into molecular scaffolds [2].

Why Ring Size Matters: Bromocycloheptane Performance vs. Other Cycloalkyl Bromides in Organic Synthesis


The seven-membered ring of bromocycloheptane imparts unique steric and electronic properties compared to its more common five- (cyclopentyl) and six-membered (cyclohexyl) analogs. These differences are not trivial; they directly impact critical reaction outcomes such as cross-coupling selectivity, metabolic hydroxylation rates, and SN2 reactivity [1]. Simply substituting bromocycloheptane with bromocyclohexane or bromocyclopentane without considering these specific, quantifiable differences can lead to unexpected reaction failures, lower yields, or altered biological activity. The following evidence quantifies these distinctions to guide informed procurement decisions.

Quantitative Differentiation of Bromocycloheptane: Head-to-Head Evidence for Research Selection


Bromocycloheptane in Fe-Catalyzed Cross-Coupling: Optimizing Selectivity and Yield vs. Halide Analogs

In a model iron-catalyzed cross-coupling reaction with PhMgBr, bromocycloheptane demonstrates a high but tunable selectivity between the desired cross-coupled product (Chp-Ph) and the elimination byproduct (cycloheptene) [1]. This contrasts with the behavior often observed with smaller or less sterically hindered alkyl bromides under similar conditions.

Cross-Coupling Iron Catalysis Alkyl Halide Selectivity Reaction Optimization

Bromocycloheptane SN2 Reactivity: Validating the Low Reactivity Profile via Distorted Transition State

Bromocycloheptane and bromocyclohexane exhibit exceptionally low SN2 reactivity toward nucleophiles like sodium iodide compared to other alkyl bromides [1]. This is a well-known phenomenon in physical organic chemistry, attributed to steric hindrance in the transition state caused by the folding of the ring.

SN2 Mechanism Steric Hindrance Reaction Kinetics Transition State Theory

Bromocycloheptane's Distinct Biotransformation: Quantified Increase in 2-Hydroxylation vs. Smaller-Ring Analogs

In vivo studies in rabbits demonstrate a clear, quantifiable trend in the metabolic fate of bromocycloalkanes, where the extent of hydroxylation at the 2-position is directly correlated with increasing ring size [1]. This is a critical differentiator for designing compounds with predictable metabolic stability.

Drug Metabolism Xenobiotic Hydroxylation Ring Size Effect Pharmacokinetics

Computed Reactivity Descriptors for Bromocycloheptane: Benchmarking Stability and Electrophilicity via DFT

Quantum chemical calculations (DFT) provide a theoretical foundation for the observed differences in reactivity among halogenated cycloheptanes [1]. The computed global reactivity descriptors, such as Fukui functions and frontier molecular orbital energies, offer a quantitative basis for predicting and comparing the electrophilic character of bromocycloheptane versus its fluoro- and chloro- analogs.

DFT Calculation Reactivity Descriptor Molecular Modeling Halogenated Cycloheptane

High-Impact Application Scenarios for Bromocycloheptane (CAS 2404-35-5) in Research & Development


Iron-Catalyzed Cross-Coupling for C(sp³)-C(sp²) Bond Formation

Bromocycloheptane is an excellent substrate for iron-catalyzed cross-coupling reactions with aryl Grignard reagents, as detailed in Section 3.1. The quantifiable selectivity profile, showing an 84% yield of the desired cross-coupled product under optimized conditions, makes it a valuable building block for incorporating the cycloheptyl group into drug-like aromatic scaffolds. This is particularly relevant for late-stage functionalization efforts where high chemoselectivity is paramount [1].

Mechanistic Studies of Nucleophilic Substitution (SN2) Reactions

The exceptionally low SN2 reactivity of bromocycloheptane, explained by the distorted transition state geometry detailed in Section 3.2, makes it an ideal probe for fundamental studies of reaction mechanisms. Researchers investigating the interplay between sterics and electronics in nucleophilic substitution reactions can use bromocycloheptane as a model substrate to benchmark new computational methods or to explore catalytic systems that overcome this high steric barrier [1].

Medicinal Chemistry for Modulating Metabolic Stability and Lipophilicity

As demonstrated in Section 3.3, the seven-membered ring of bromocycloheptane leads to a quantifiably higher rate of metabolic 2-hydroxylation compared to its five- and six-membered analogs [1]. This property is a critical design element in drug discovery for introducing a soft spot for metabolism or for probing structure-activity relationships (SAR) around lipophilic moieties. Additionally, its high computed LogP (~3.7) provides a distinct pharmacokinetic profile that can be exploited to enhance membrane permeability or target protein binding [2].

Computational Chemistry: Benchmarking and Predictive Modeling

The detailed DFT study in Section 3.4 provides a rich dataset of computed molecular descriptors for bromocycloheptane [1]. This makes the compound a valuable benchmark for validating new quantum chemical methods or for training machine learning models aimed at predicting the reactivity of complex molecules. The availability of this data allows computational chemists to build more accurate models for reaction prediction and molecular design.

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